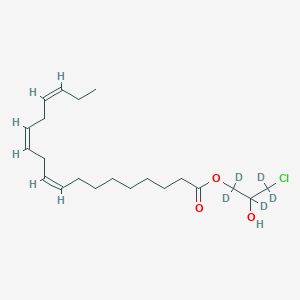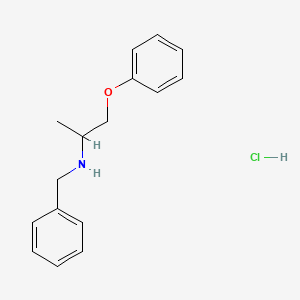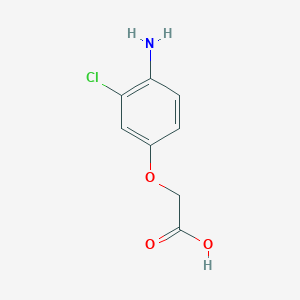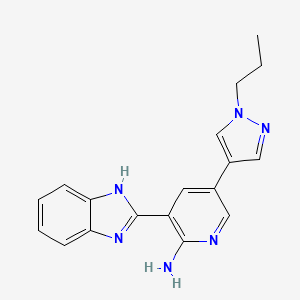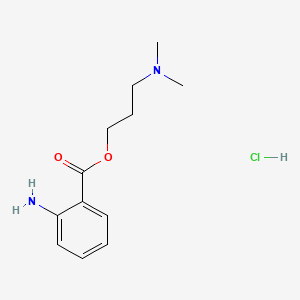
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride is a chemical compound known for being an impurity of benzydamine hydrochloride . It has a molecular formula of C₁₂H₁₈N₂O₂·HCl and a molecular weight of 258.76 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride typically involves the esterification of 2-aminobenzoic acid with 3-(dimethylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzydamine Hydrochloride: This compound is closely related to 3-(Dimethylamino)propyl 2-Aminobenzoate Hydrochloride and shares similar chemical properties.
2-Aminobenzoic Acid: This compound is a precursor in the synthesis of this compound.
3-(Dimethylamino)propanol: This compound is another precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H19ClN2O2 |
|---|---|
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14(2)8-5-9-16-12(15)10-6-3-4-7-11(10)13;/h3-4,6-7H,5,8-9,13H2,1-2H3;1H |
Clé InChI |
QUNYWHDRKQWCSP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC(=O)C1=CC=CC=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


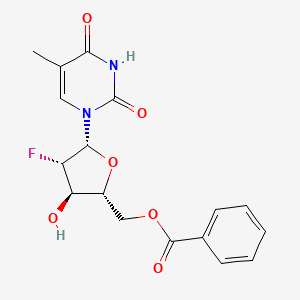
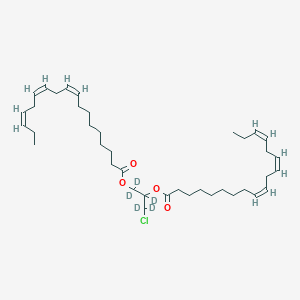
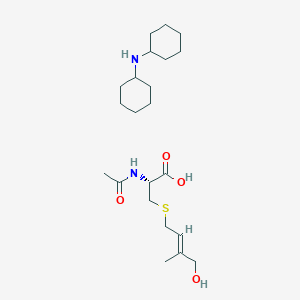
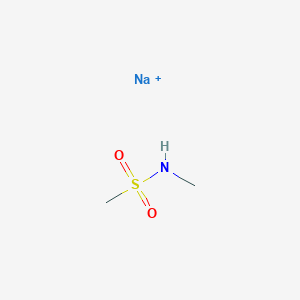
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)

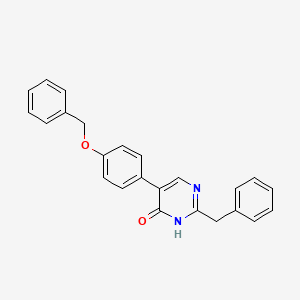
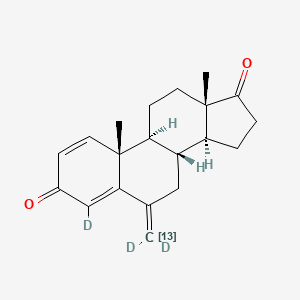
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
